molecular formula C17H16N4O5 B6100927 3-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

3-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B6100927
M. Wt: 356.33 g/mol
InChI Key: DDIOPJOIRHXWRH-UHFFFAOYSA-N
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Description

3-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features both indole and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, adds to its biological relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactionsKey reagents often include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring may also contribute to the compound’s overall biological effects by interacting with different molecular sites.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-Methyl-1H-pyrazole-4-carboxylic acid: A simpler pyrazole derivative.

Uniqueness

3-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the combination of indole and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[[1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-21-8-11(16(23)24)14(20-21)15(22)19-13(17(25)26)6-9-7-18-12-5-3-2-4-10(9)12/h2-5,7-8,13,18H,6H2,1H3,(H,19,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIOPJOIRHXWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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